(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the pyrimidine moiety.
- Functionalization of the aromatic rings with methoxy and phenoxy groups.
- Final condensation to form the imino and methylidene groups.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes must ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. It may serve as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolopyrimidines: Other compounds in this class may share similar structural features and biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may exhibit similar chemical reactivity and bioactivity.
Phenoxyethoxy derivatives: These compounds may have comparable properties due to the presence of phenoxyethoxy groups.
Uniqueness
The uniqueness of “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)12-23-29-30-24(27)20(25(31)28-26(30)35-23)14-18-8-9-21(22(15-18)32-4)34-11-10-33-19-7-5-6-17(3)13-19/h5-9,13-16,27H,10-12H2,1-4H3/b20-14-,27-24? |
InChI Key |
DMHBQBQJERLKPK-AKZCVUIYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |
Origin of Product |
United States |
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